6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Metabolic stability Neuroprotection Tetrahydroisoquinoline

Selecting this specific 6,7-difluoro-1-methyl-THIQ hydrochloride is essential for studies targeting the intrinsic neuroprotective pharmacology of the 1-methyl-tetrahydroisoquinoline scaffold. Non-fluorinated or mono-fluorinated analogs (e.g., 6-fluoro-1-methyl-THIQ) undergo metabolic hydroxylation at the 6- and 7-positions, generating catechol-like dihydroxy species analogous to the dopaminergic neurotoxin salsolinol. The 6,7-difluoro substitution pattern directly blocks this metabolic vulnerability, ensuring that experimental outcomes reflect the desired pharmacophore activity without interference from neurotoxic degradation products. For SAR comparisons, pair with CAS 1384556-57-3 (5,7-difluoro isomer) and CAS 269402-42-8 (6-fluoro analog).

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1394003-62-3
Cat. No. B6285472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1394003-62-3
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H
InChIKeyPCZICESQHKTAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline HCl (CAS 1394003-62-3): Core Identity and Class Position


6,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1394003-62-3) is a fluorinated tetrahydroisoquinoline (THIQ) derivative bearing two fluorine atoms at the 6- and 7-positions on the aromatic ring and a methyl group at the 1-position, supplied as the hydrochloride salt for enhanced solubility [1]. It belongs to a class of 6,7-disubstituted-1-methyl-THIQs disclosed in patent literature as pharmacologically active agents, particularly for CNS-related indications, where the 6,7-difluoro substitution pattern is explicitly highlighted as a means to block adverse metabolic pathways that plague non-fluorinated and mono-fluorinated analogs [1].

6,7-Difluoro-1-methyl-THIQ HCl: Why In-Class Compounds Are Not Interchangeable


The tetrahydroisoquinoline scaffold is pharmacologically pleiotropic, with small substitution changes dictating whether a compound is neuroprotective, neurotoxic, or metabolically unstable. Unsubstituted 1-methyl-THIQ (1-MeTIQ) and 6-monofluoro-1-methyl-THIQ are known to undergo metabolic hydroxylation at the 6- and 7-positions, generating dihydroxy species structurally analogous to the endogenous neurotoxin salsolinol, thereby undermining therapeutic utility [1]. The 6,7-difluoro substitution directly blocks this metabolic vulnerability, a design rationale explicitly stated in the foundational patent [1]. Generic replacement with a non-fluorinated, mono-fluorinated, or differently fluorinated isomer would reintroduce this liability, making procurement decisions consequential for experimental reproducibility and translational relevance.

Quantitative Comparative Evidence: 6,7-Difluoro-1-methyl-THIQ HCl vs. Closest Analogs


Blockade of Adverse 6,7-Dihydroxy Metabolite Formation: Structural Rationale Backed by Patent Disclosure

The patent for 6,7-disubstituted isoquinoline derivatives explicitly states that 'substitution of 6- and 7-positions of the isoquinoline backbone blocks the adverse metabolic formation of dihydroxy compounds and thereby also improves the desired activity of the isoquinoline compound in question' [1]. This is a direct consequence of blocking the sites that, in non-fluorinated 1-MeTIQ and 6-fluoro-1-MeTIQ, are subject to enzymatic hydroxylation to form neurotoxic catechol-like metabolites analogous to salsolinol. No quantitative metabolite ratio is given in the patent, but the mechanistic block is presented as a binary, structure-enforced feature unique to the 6,7-disubstituted analogs among the claimed series.

Metabolic stability Neuroprotection Tetrahydroisoquinoline Parkinson's disease

Boiling Point as a Distillation-Relevant Purity Metric: 6,7-F2 vs. 4,6,7-F3 Analog

Within the patent synthesis examples, the 3,4-dihydroisoquinoline precursor of the target compound (6,7-difluoro-1-methyl-3,4-dihydroisoquinoline) has a reported boiling point of 112–116 °C at 10 mmHg [1]. The closely related 1-methyl-4,6,7-trifluoro-3,4-dihydroisoquinoline has a boiling point of 118–122 °C at 10 mmHg [1]. The ~6 °C difference under identical reduced pressure provides a tangible, measurable distinction relevant to fractional distillation during synthesis and purification, allowing process chemists to discriminate between these two fluorinated analogs by physical means.

Synthetic intermediate Purification Boiling point Process chemistry

Hydrochloride Salt Form: Aqueous Solubility Advantage over Free Base

The compound is supplied and claimed as the hydrochloride salt (CAS 1394003-62-3) [1]. While no direct solubility comparison for this specific compound was found in the accessed sources, the hydrochloride salt of structurally analogous 5,7-difluoro-1-methyl-THIQ is explicitly noted in vendor technical summaries to offer improved water solubility compared to the free base, a general principle applicable across this chemotype. The free base (CAS 1176518-81-2) has a molecular weight of 183.20 g/mol, while the hydrochloride (CAS 1394003-62-3) has a molecular weight of 219.66 g/mol . Procurement of the hydrochloride ensures a ready-to-dissolve form for aqueous biological assays without additional solubilization steps.

Formulation Solubility Salt form Bioavailability

Distinction from 5,7-Difluoro Positional Isomer: Regiochemistry Determines Biological Fate

The 5,7-difluoro-1-methyl-THIQ isomer (CAS 1384556-57-3) is the closest positional isomer to the target compound. While both contain two fluorine atoms and a 1-methyl group, the 5,7-substitution pattern does not block the 6-position, leaving it potentially available for hydroxylation and subsequent quinone formation. The 6,7-difluoro pattern blocks both positions simultaneously, as claimed in the patent [1]. No direct comparative biological data between these two isomers was identified in the accessed sources, but the regiochemical difference is structurally unambiguous and mechanistically significant based on known THIQ metabolism. Procurement must specify CAS 1394003-62-3 to avoid inadvertently sourcing the 5,7-isomer.

Regioisomer Metabolic stability Structure-activity relationship Tetrahydroisoquinoline

Defensible Application Scenarios for 6,7-Difluoro-1-methyl-THIQ HCl Procurement


Parkinson's Disease Neuroprotection Research with Metabolic Stability Requirement

Investigators studying 1-MeTIQ-based neuroprotection against MPTP- or salsolinol-induced parkinsonism should select the 6,7-difluoro analog to eliminate the confounding conversion to dihydroxy metabolites that are themselves dopaminergic neurotoxins [1]. This compound serves as a metabolic-resistant probe to isolate the intrinsic neuroprotective pharmacology of the 1-methyl-THIQ scaffold without interference from catechol-like degradation products.

Synthesis of mGluR Modulator Intermediates via 6,7-Disubstituted Isoquinoline Building Blocks

The patent literature identifies 6,7-difluoro-substituted isoquinolines as intermediates in the preparation of pyrazolo[1,5-a]pyridines designed as metabotropic glutamate receptor modulators [1]. The free base or hydrochloride can be elaborated through further synthetic transformations where the 6,7-difluoro motif is retained for its electron-withdrawing and metabolic-blocking properties in the final active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Studies on Fluorinated THIQ Derivatives for CNS Drug Discovery

Medicinal chemistry programs exploring the SAR of fluorinated tetrahydroisoquinolines can use this compound as a reference standard for the 6,7-difluoro-1-methyl pharmacophore. Its distinct boiling point (112–116 °C at 10 mmHg for the dihydro precursor) provides a physical identity checkpoint [1], and its hydrochloride salt form ensures consistent solubility across assay platforms.

Regioisomer-Specific Comparative Pharmacology: 6,7-F2 vs. 5,7-F2 vs. 6-F vs. Unsubstituted 1-MeTIQ

For laboratories conducting systematic comparison of fluorination patterns on THIQ biological activity, this compound (CAS 1394003-62-3) represents the specific 6,7-difluoro variant. It should be paired with CAS 1384556-57-3 (5,7-difluoro isomer) and CAS 269402-42-8 (6-fluoro analog) to map the contribution of each fluorine position to receptor binding, metabolic stability, and cytotoxicity profiles.

Quote Request

Request a Quote for 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.